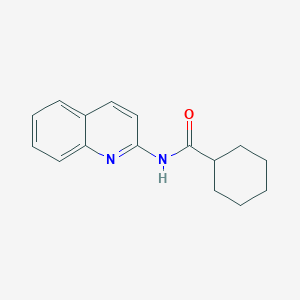

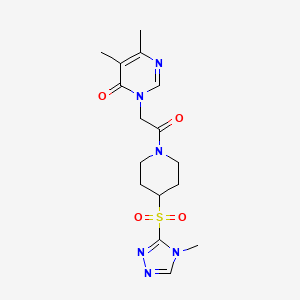

![molecular formula C25H31N3O4S2 B2568003 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 533868-83-6](/img/structure/B2568003.png)

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antifungal and Immunomodulating Activities

Benzothiazole derivatives have been studied for their antifungal and immunomodulating activities. Research indicates that certain benzothiazole compounds, especially those with specific chemical characteristics such as ether substitution at the side chain, exhibit significant in vivo antifungal activity despite limited in vitro effects against Candida. This discrepancy is attributed to the metabolization of benzothiazole derivatives into active antifungal compounds and their potential to enhance protective immune responses alongside direct antifungal effects (Schiaffella & Vecchiarelli, 2001).

Amyloid Imaging in Alzheimer's Disease

Another area of application for benzothiazole derivatives is in the imaging of amyloid plaques in Alzheimer's disease. Compounds based on benzothiazole structures have been developed as radioligands for positron emission tomography (PET) imaging to detect amyloid deposits in the brain, contributing to the early detection of Alzheimer's and the evaluation of anti-amyloid therapies (Nordberg, 2007).

LC-MS/MS Study of Degradation Processes

Research focusing on the stability and degradation pathways of benzothiazole derivatives provides valuable information for understanding their environmental impact and pharmacokinetic properties. A study on nitisinone (NTBC), a related compound, using liquid chromatography coupled with mass spectrometry (LC-MS/MS), revealed insights into its stability under various conditions and identified major degradation products. Such studies are crucial for assessing the risks and benefits of medical applications of benzothiazole derivatives (Barchańska et al., 2019).

Pharmacological Activities of Benzothiazoles

Benzothiazoles are recognized for their broad spectrum of pharmacological activities. A review covering patents from 2010 to 2014 discussed the development of benzothiazole-based chemotherapeutic agents, highlighting their anticancer, antimicrobial, and anti-inflammatory properties. This review underscores the importance of the benzothiazole nucleus in drug discovery and its potential in the development of therapies for various ailments (Kamal et al., 2015).

properties

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4S2/c1-4-28-23-21(32-5-2)12-9-13-22(23)33-25(28)26-24(29)18-14-16-20(17-15-18)34(30,31)27(3)19-10-7-6-8-11-19/h9,12-17,19H,4-8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNSYWDLCOHYCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

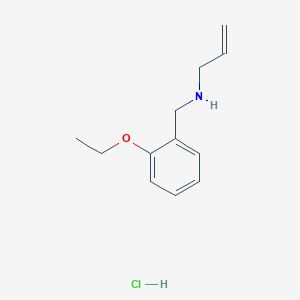

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B2567921.png)

![3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2567922.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2567923.png)

![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2567924.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-chloro-5-methanesulfonylbenzoate](/img/structure/B2567927.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentylthiophene-2-carboxamide](/img/structure/B2567929.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2567931.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B2567943.png)